molecular formula C₈H₃D₁₃ B1152781 1-Octene-d13

1-Octene-d13

Cat. No.: B1152781
M. Wt: 125.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octene-d13 is a deuterated derivative of 1-octene (C₈H₁₆), where 13 hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution significantly alters its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) studies, kinetic isotope effect research, and as an internal standard in mass spectrometry . While the provided evidence lacks explicit data on this compound, its non-deuterated counterpart, 1-octene (CAS 111-66-0), is a linear alpha-olefin widely used in polymer production, lubricant synthesis, and organic chemistry .

Key properties of 1-octene include a molecular weight of 112.21 g/mol, boiling point of 121–123°C, and flammability (GHS Category 1) . By extrapolation, this compound would exhibit a higher molecular weight (125.21 g/mol due to 13 deuterium atoms) and slightly elevated boiling point, consistent with isotopic mass effects.

Properties

Molecular Formula

C₈H₃D₁₃

Molecular Weight

125.29

Synonyms

1-n-Octene-d13;  Caprylene-d13;  Dialen 8-d13;  Gulftene 8-d13;  Linealene 8-d13;  NSC 8457-d13;  n-1-Octene-d13;  n-octene-1-d13;  α-Octene-d13;  α-Octylene-d13

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Octene-d13 with structurally related compounds, focusing on molecular properties, applications, and safety considerations. Data are derived from the provided evidence and logical inferences based on chemical principles.

Compound This compound 1-Octene 1,7-Octadiene 8-Bromo-1-octene
CAS No. Not explicitly listed 111-66-0 3710-30-3 2695-48-9
Molecular Formula C₈H₃D₁₃ C₈H₁₆ C₈H₁₄ C₈H₁₅Br
Molecular Weight ~125.21 g/mol* 112.21 g/mol 110.20 g/mol 199.11 g/mol
Boiling Point ~123–125°C* 121–123°C Not available Not available
Applications NMR spectroscopy, isotopic tracing Polyethylene co-monomer , organic synthesis Cross-linking agent, specialty polymers Alkylating agent, intermediate in organic synthesis
Hazards Likely flammable (similar to 1-octene) Flammable liquid (GHS Category 1) Limited data; likely flammable Corrosive; releases HBr under decomposition

*Calculated based on isotopic substitution.

Structural and Functional Differences

  • 1-Octene vs. This compound : The deuterated form exhibits reduced vibrational frequencies and altered NMR signals due to deuterium’s nuclear spin (I=1) and lower magnetic receptivity compared to hydrogen. This makes it ideal for solvent suppression in ¹H NMR and mechanistic studies .
  • 1,7-Octadiene: A conjugated diene (C₈H₁₄) with two double bonds, enabling participation in Diels-Alder reactions and polymerization. Its higher unsaturation increases reactivity compared to mono-olefins like 1-octene .
  • 8-Bromo-1-octene: Incorporates a bromine atom, enhancing electrophilicity for nucleophilic substitution reactions.

Research and Industrial Relevance

  • This compound : Critical in isotopic labeling for tracking reaction pathways or metabolic processes. Its high cost (e.g., ~¥100/mg in China ) limits use to specialized research.
  • 1-Octene : Industrial scale production via ethylene oligomerization; key in linear low-density polyethylene (LLDPE) manufacturing .
  • 8-Bromo-1-octene : Valued in pharmaceutical synthesis for introducing alkyl chains via cross-coupling reactions .

Limitations and Knowledge Gaps

The provided evidence lacks direct comparative studies or physicochemical data for this compound. Inferences rely on general deuterium effects and analogies to non-deuterated compounds. Further experimental data—such as vapor pressure, solubility, and spectral profiles—would enhance this comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.